6-Bromopyrazolo[1,5-A]pyrimidine
Overview
Description
6-Bromopyrazolo[1,5-A]pyrimidine (6-BP) is a heterocyclic compound with a wide range of applications in medical, pharmaceutical, and biochemical research. It is a nitrogen-containing heterocyclic compound that has been used in the synthesis of various biologically active compounds. 6-BP has been found to have a variety of biochemical and physiological effects that make it an attractive target for further research.
Scientific Research Applications
Synthesis of Novel Compounds : 6-Bromopyrazolo[1,5-A]pyrimidine has been used as a precursor in the synthesis of new chemical compounds. For example, its derivatives have been utilized in the preparation of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, which are of interest due to their unique chemical structures (Atta, 2011).
Corrosion Inhibition : Derivatives of this compound have been explored as corrosion inhibitors for ferrous alloys in cooling water systems. These compounds, including 2,5-diphenyl-3-bromopyrazolo[1,5-c]pyrimidine, have demonstrated efficacy in inhibiting both uniform and pitting corrosion, making them valuable in industrial applications (Mahgoub et al., 2010).
Pharmaceutical Research : Pyrazolo[1,5-a]pyrimidines, a class of compounds related to this compound, have been studied for their potential pharmaceutical applications. These include antitrypanosomal activity, suggesting potential use in treating certain diseases (Abdelriheem et al., 2017).
Cancer Research : Some pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential in cancer therapy. For example, certain compounds in this class have been found to inhibit receptor tyrosine kinases, which are often implicated in cancer progression (Frey et al., 2008).
Antimicrobial Activity : Derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and tested for their antimicrobial activity, including against Mycobacterium tuberculosis (Verbitskiy et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazolo[1,5-A]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests that there is potential for future research and development in this area.
Biochemical Analysis
Biochemical Properties
6-Bromopyrazolo[1,5-A]pyrimidine is known to interact with various enzymes and proteins. It is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases
Cellular Effects
It is known to be involved in the synthesis of LDN-212854, which influences cell function by inhibiting the BMP type I receptor kinases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the synthesis of LDN-212854 . This compound is a potent inhibitor of the BMP type I receptor kinases, suggesting that it may interact with these enzymes and potentially alter gene expression.
Temporal Effects in Laboratory Settings
It is known to be light-sensitive and should be stored in the dark .
Metabolic Pathways
As a pyrazolopyrimidine, it is part of a larger family of compounds that form the core of a variety of complex chemical compounds, including some pharmaceuticals and pesticides .
properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHTXLUCUNPVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623651 | |
Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
705263-10-1 | |
Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromopyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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